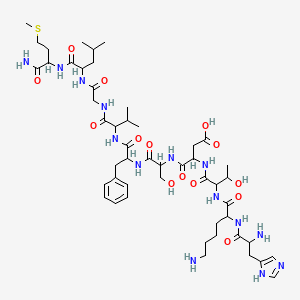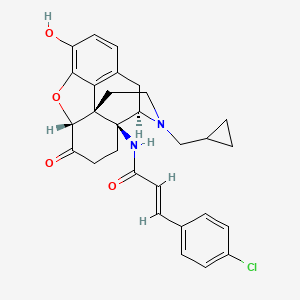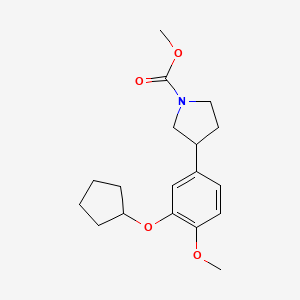![molecular formula C16H16ClN3O5 B10781202 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10781202.png)
7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KT-3799 es un fármaco de molécula pequeña inicialmente desarrollado por Kyowa Kirin Co., Ltd. Tiene la fórmula molecular C16H16ClN3O5 y el Número de Registro CAS 76609-94-4 . A pesar de su prometedor potencial, el estado de investigación y desarrollo más alto a nivel mundial de KT-3799 se ha discontinuado .
Análisis De Reacciones Químicas
KT-3799, como muchos fármacos de molécula pequeña, puede sufrir diversas reacciones químicas. Estas pueden incluir:
Oxidación: Esta reacción involucra la pérdida de electrones y puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción involucra la ganancia de electrones y puede ser facilitada por agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro y puede ocurrir bajo diversas condiciones dependiendo de la naturaleza de los sustituyentes involucrados.
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Química: Como un fármaco de molécula pequeña, KT-3799 se puede utilizar como un compuesto de referencia en la investigación química para estudiar sus propiedades y reacciones.
Biología: KT-3799 se puede utilizar en estudios biológicos para investigar sus efectos en procesos y vías celulares.
Medicina: Aunque su desarrollo se ha discontinuado, KT-3799 podría haber sido explorado por sus potenciales efectos terapéuticos en el tratamiento de ciertas enfermedades.
Industria: KT-3799 podría utilizarse en la industria farmacéutica como un compuesto principal para el desarrollo de nuevos medicamentos.
Mecanismo De Acción
El mecanismo de acción específico de KT-3799 no está bien documentado. Los fármacos de molécula pequeña típicamente ejercen sus efectos interactuando con objetivos moleculares específicos, como enzimas, receptores o canales iónicos. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
KT-3799 se puede comparar con otros fármacos de molécula pequeña que tienen estructuras o aplicaciones terapéuticas similares. Algunos compuestos similares incluyen:
KT-3799 es único en su estructura molecular específica y las vías particulares que puede dirigirse, aunque su desarrollo se ha discontinuado.
Métodos De Preparación
Las rutas sintéticas específicas y las condiciones de reacción para KT-3799 no están disponibles fácilmente en el dominio público. El enfoque general para sintetizar fármacos de molécula pequeña típicamente involucra síntesis orgánica de múltiples pasos, incluyendo la formación de intermedios clave, reacciones de acoplamiento y pasos de purificación. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Propiedades
Fórmula molecular |
C16H16ClN3O5 |
|---|---|
Peso molecular |
365.77 g/mol |
Nombre IUPAC |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5/c17-9-5-6-10-12(15(23)20(10)13(9)16(24)25)19-14(22)11(18)7-1-3-8(21)4-2-7/h1-4,10-12,21H,5-6,18H2,(H,19,22)(H,24,25) |
Clave InChI |
KRMIFMBCMNQMJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylic acid](/img/structure/B10781122.png)

![4-methyl-N-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-sulfanylphenyl)methyl]pentanamide](/img/structure/B10781130.png)
![Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10781136.png)
![(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781147.png)


![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10781161.png)
![2-ethoxy-6-hydroxyimino-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781162.png)
![2-Ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781170.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781177.png)


